molecular formula C25H28N2O B11326488 N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide

Cat. No.: B11326488
M. Wt: 372.5 g/mol
InChI Key: IKFNLIZJLAVCND-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide is a synthetic compound that features a complex structure with a naphthalene core, a piperidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene core and introduce the carboxamide group through a series of reactions involving acylation and amidation. The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine as a nucleophile .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide involves its interaction with molecular targets in biological systems. The piperidine ring and naphthalene core may allow the compound to bind to specific receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives and piperidine-containing molecules. Examples include:

Uniqueness

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both a naphthalene core and a piperidine ring provides a distinct chemical profile, potentially leading to unique biological and chemical properties .

Properties

Molecular Formula

C25H28N2O

Molecular Weight

372.5 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C25H28N2O/c1-19-12-14-21(15-13-19)24(27-16-5-2-6-17-27)18-26-25(28)23-11-7-9-20-8-3-4-10-22(20)23/h3-4,7-15,24H,2,5-6,16-18H2,1H3,(H,26,28)

InChI Key

IKFNLIZJLAVCND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCCCC4

Origin of Product

United States

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